2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-difluorobenzyl group and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield 2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethanal or 2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethanoic acid .
Scientific Research Applications
2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The 2,3-difluorobenzyl group may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2,3-Dichlorobenzyl)piperazin-1-yl)ethan-1-ol
- 2-(4-(2,3-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol
- 2-(4-(2,3-Difluorophenyl)piperazin-1-yl)ethan-1-ol
Uniqueness
2-(4-(2,3-Difluorobenzyl)piperazin-1-yl)ethan-1-ol is unique due to the presence of the 2,3-difluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H18F2N2O |
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Molecular Weight |
256.29 g/mol |
IUPAC Name |
2-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18F2N2O/c14-12-3-1-2-11(13(12)15)10-17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-10H2 |
InChI Key |
AFVNSFWRWDRORB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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